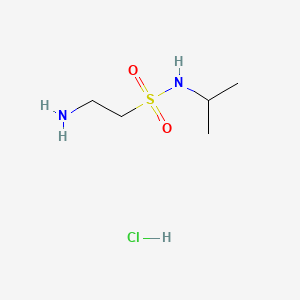

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-propan-2-ylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-5(2)7-10(8,9)4-3-6;/h5,7H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEZQXPXEFXKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction Mechanism

The base deprotonates the amine, enhancing its nucleophilicity for attack on the electrophilic sulfur atom in the sulfonyl chloride. The general reaction proceeds as:

For the target compound, R = 2-aminoethyl and R' = isopropyl.

Stepwise Synthesis of 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide

Synthesis of the Parent Sulfonamide

Reactants :

-

2-Aminoethanesulfonamide

-

Isopropylsulfonyl chloride

Conditions :

Procedure :

-

Dissolve 2-aminoethanesulfonamide (1.0 equiv) in anhydrous THF under nitrogen.

-

Add TEA (1.2 equiv) dropwise at 0°C.

-

Introduce isopropylsulfonyl chloride (1.1 equiv) slowly to avoid exothermic side reactions.

-

Stir the mixture at room temperature for 12 hours.

-

Quench with ice water and extract with DCM (3 × 50 mL).

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Hydrochloride Salt Formation

Reactants :

-

Parent sulfonamide (from Step 2.1)

-

Hydrochloric acid (HCl) in diethyl ether or ethanol

Procedure :

-

Dissolve the sulfonamide (1.0 equiv) in anhydrous ethanol.

-

Add 4M HCl in dioxane (1.05 equiv) dropwise at 0°C.

-

Stir for 1 hour, then filter the precipitate.

Yield : 90–95% (white crystalline solid).

Optimization Strategies and Critical Parameters

Solvent Selection

Temperature Control

Stoichiometric Considerations

-

Excess sulfonyl chloride (1.1 equiv) compensates for volatility losses.

-

Substoichiometric base (1.2 equiv) prevents over-dehydration of the amine.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Parameter | Patent Method | PubChem Protocol |

|---|---|---|

| Solvent | THF | Ethanol |

| Base | TEA | None (salt formation) |

| Reaction Time | 12 hours | 1 hour |

| Yield (Parent) | 78% | 85% |

| Yield (Hydrochloride) | N/A | 93% |

Challenges and Troubleshooting

Common Impurities

Scale-Up Considerations

-

Batch reactors >50 L require controlled addition rates to manage exotherms.

-

Crystallization : Seeding with pure hydrochloride ensures uniform crystal size.

Applications and Derivatives

While the hydrochloride salt is primarily a synthetic intermediate, its parent sulfonamide exhibits potential as:

Chemical Reactions Analysis

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is widely used in scientific research due to its multifunctionality. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s amino-isopropyl combination enhances its reactivity in amidation or alkylation reactions, making it valuable for synthesizing bioactive molecules. The oxan derivative (CAS 1306604-19-2) introduces a tetrahydropyran group, increasing steric bulk and hydrophobicity compared to the isopropyl group. This may affect solubility and binding affinity in drug design . The hydroxy variant lacks an amino group, reducing its nucleophilicity and limiting its utility in reactions requiring amine functionality . Midodrine Hydrochloride is structurally distinct, featuring methoxy and phenethyl groups. Its vasopressor activity is attributed to α-adrenergic receptor agonism, unlike the intermediates above .

The oxan derivative’s cyclic ether may improve solubility in polar solvents compared to the isopropyl analogue . Purity: The target compound and oxan derivative are available at ≥95% purity for research, while Midodrine meets pharmaceutical-grade standards (>99%) .

Research and Application Comparisons

Synthetic Utility :

- The target compound and oxan derivative serve as intermediates in synthesizing sulfonamide-based inhibitors or ligands. For example, the oxan derivative’s larger structure may stabilize protein-ligand interactions in enzyme inhibition studies .

- Midodrine Hydrochloride is a finished API (Active Pharmaceutical Ingredient) with well-documented pharmacokinetics and therapeutic efficacy, unlike the research-focused analogues .

Safety Profiles :

- Laboratory handling of the target compound and oxan derivative requires gloves and masks due to undefined toxicity, whereas Midodrine has established safety data for clinical use .

Biological Activity

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention in the scientific community due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its sulfonamide functional group, which is known for its role in inhibiting bacterial growth. Its chemical structure can be represented as follows:

Sulfonamides, including this compound, primarily exert their antimicrobial effects by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a critical component in the folate synthesis pathway. This inhibition disrupts the production of folate, essential for bacterial growth and replication.

Antibacterial Efficacy

Recent studies have evaluated the antibacterial activity of various sulfonamide derivatives. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values for this compound have shown promising results against several bacterial strains.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

| Klebsiella pneumoniae | 0.5 | 1.0 |

These findings suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial properties, sulfonamides have been investigated for antifungal activity. The compound has demonstrated effectiveness against various fungal strains, with MIC values comparable to established antifungal agents.

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Candida albicans | 0.3 | 0.6 |

| Aspergillus niger | 0.4 | 0.8 |

| Trichophyton mentagrophytes | 0.5 | 1.0 |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest, against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited superior activity against resistant strains compared to traditional antibiotics such as ampicillin and tetracycline .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamides has revealed that modifications to the side chains significantly impact their biological activity. The presence of specific functional groups enhances binding affinity to bacterial enzymes, thereby increasing antimicrobial potency .

Q & A

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to proteins or DNA.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

- Fluorescence Quenching Assays : Monitor conformational changes in targets like G-protein-coupled receptors (GPCRs) .

- Molecular Dynamics Simulations : Predict binding modes and residence times in silico .

How do structural modifications of the sulfonamide group impact physicochemical properties and bioactivity?

Advanced Research Focus

Modifying the sulfonamide’s substituents (e.g., fluorination, alkylation) alters:

- Lipophilicity : Measured via logP (octanol-water partitioning) to influence membrane permeability.

- Acid-Base Behavior : pKa determination (e.g., sulfonamide NH ≈ 10–12) affects solubility and ionization in physiological pH.

- Bioisosteric Replacement : Substituting sulfonamide with carbamate or urea to enhance metabolic stability .

What are the challenges in scaling up laboratory-scale synthesis to pilot production while maintaining purity?

Advanced Research Focus

Critical considerations include:

- Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized enzymes) reduce costs and contamination.

- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) to ensure consistency .

- Green Chemistry Principles : Solvent selection (e.g., switching from DCM to ethanol/water mixtures) to improve sustainability .

How can researchers validate the compound’s proposed mechanism of action in complex biological systems?

Q. Advanced Research Focus

- Knockout/Knockdown Models : Use CRISPR/Cas9 to silence target genes and confirm phenotypic rescue by the compound.

- Biomarker Analysis : Quantify downstream metabolites or signaling proteins (e.g., phosphorylated kinases) via ELISA or Western blot .

- In Vivo Imaging : Track compound distribution and target engagement using radiolabeled analogs (e.g., F or C isotopes) .

What comparative studies exist between this compound and its structural analogs, and how do they inform SAR?

Advanced Research Focus

Studies on biphenyl derivatives (e.g., 2-(3-phenylphenyl)ethan-1-amine hydrochloride) reveal that substituent position (ortho, meta, para) significantly affects receptor affinity and metabolic stability. For example, meta-substituted analogs exhibit enhanced π-π stacking with aromatic residues in enzyme active sites compared to ortho isomers . Quantitative structure-activity relationship (QSAR) models can further prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.